molecular formula C18H19ClN6O3 B2806584 N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251686-58-4

N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2806584
CAS RN: 1251686-58-4
M. Wt: 402.84
InChI Key: XJDRFPMFQPWICJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a triazolopyrazine ring, and a chloromethylphenyl group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The triazolopyrazine is a fused ring system containing nitrogen atoms. The chloromethylphenyl group consists of a benzene ring with a chlorine atom and a methyl group attached.


Molecular Structure Analysis

The exact molecular structure would require experimental determination, such as X-ray crystallography, to confirm .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the morpholine ring could potentially make the compound a base .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, particularly those containing triazole and morpholine rings, have a significant presence in medicinal chemistry due to their versatile pharmacological profiles. For instance, triazole derivatives are known for their broad-spectrum antibacterial activity, including against antibiotic-resistant strains such as Staphylococcus aureus. They act as potent inhibitors of critical bacterial enzymes like DNA gyrase and topoisomerase IV, suggesting that our compound could have potential as a novel antibacterial agent due to the presence of a triazolo[4,3-a]pyrazine moiety which is structurally similar to triazoles (Li & Zhang, 2021).

Morpholine Derivatives in Pharmacology

Morpholine derivatives, as part of the compound's structure, are explored for diverse pharmacological activities. The morpholine ring is a feature in various organic compounds developed for different therapeutic uses. Compounds containing morpholine have been investigated for their potential in treating diseases due to their pharmacophoric activities. This suggests that the morpholine element in the specified compound could contribute to its bioactivity, offering a wide range of possible therapeutic applications from anticancer to antiviral activities (Asif & Imran, 2019).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-12-2-3-13(10-14(12)19)21-15(26)11-25-18(27)24-5-4-20-16(17(24)22-25)23-6-8-28-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDRFPMFQPWICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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